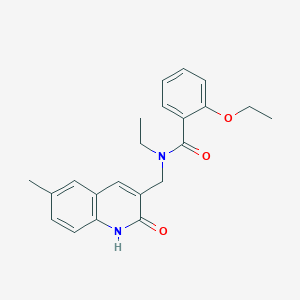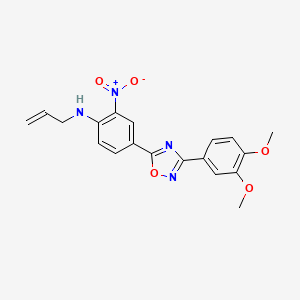
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in various scientific research areas such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit promising antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Mécanisme D'action
The exact mechanism of action of N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms such as inhibition of enzyme activity, induction of apoptosis, and modulation of cellular signaling pathways.
Biochemical and Physiological Effects
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antibacterial activity against Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages for lab experiments. It is a stable and highly pure compound that can be synthesized in large quantities. It also exhibits promising biological activities, making it suitable for various research applications. However, one limitation of this compound is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the study of N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is the development of more efficient synthesis methods that can reduce the cost of producing this compound. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other biological molecules.
Méthodes De Synthèse
The synthesis of N-allyl-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-nitroaniline to yield the final product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Propriétés
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-prop-2-enylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-4-9-20-14-7-5-13(10-15(14)23(24)25)19-21-18(22-28-19)12-6-8-16(26-2)17(11-12)27-3/h4-8,10-11,20H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNJCXFFEYITIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC=C)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dimethoxy-N'-[(E)-(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B7714252.png)

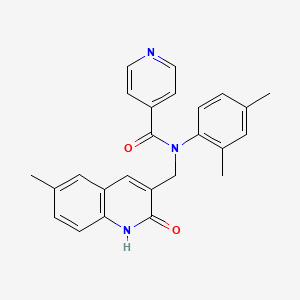
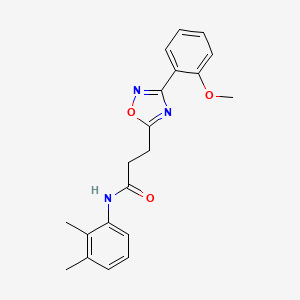

![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)

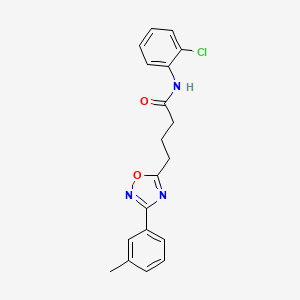
![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)
